molecular formula C8H7BrN2O B2590619 4-Amino-2-bromo-6-methoxybenzonitrile CAS No. 2248352-85-2

4-Amino-2-bromo-6-methoxybenzonitrile

Cat. No. B2590619
M. Wt: 227.061
InChI Key: OXDCEFJUFCPGRG-UHFFFAOYSA-N
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Description

“4-Amino-2-bromo-6-methoxybenzonitrile” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound has been studied, with one method involving a palladium (II)-catalyzed C–H activation resulting in ortho-brominated azobenzenes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-3-5(11)2-7(9)6(8)4-10/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The compound forms red-light-absorbing azonium ions, but only under very acidic conditions (pH < 1) . The neutral versions of these compounds undergo trans-to-cis photoisomerization with blue-green light .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Organic Chemistry: Synthesis and Characterization of Azobenzene Derivatives

Application Summary

“4-Amino-2-bromo-6-methoxybenzonitrile” is used in the synthesis of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives . These compounds are a relatively unexplored class of azo compounds that show promise for use as photoswitches in biology .

Methods of Application

The specific experimental procedures for the synthesis and characterization of these azobenzene derivatives are not detailed in the source. However, it is mentioned that these compounds form red-light-absorbing azonium ions, but only under very acidic conditions (pH < 1) .

Results and Outcomes

The neutral versions of these compounds undergo trans-to-cis photoisomerization with blue-green light and exhibit slow thermal reversion (τ 1/2 ≈ 10 min), which may find applications under physiological conditions .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302) and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-amino-2-bromo-6-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-3-5(11)2-7(9)6(8)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDCEFJUFCPGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromo-6-methoxybenzonitrile

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